molecular formula C20H28BrNO2S B4739900 4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide

4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide

Cat. No.: B4739900
M. Wt: 426.4 g/mol
InChI Key: KJAFVLQJLGZUQP-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(tricyclo[3311~3,7~]dec-1-yl)butyl]benzenesulfonamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide typically involves multiple steps. The starting material, tricyclo[3.3.1.1~3,7~]decane, is first brominated to form 2-bromotricyclo[3.3.1.1~3,7~]decane . This intermediate is then reacted with 4-bromobutylamine under specific conditions to form the desired sulfonamide compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and sulfonamide group also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide lies in its combination of a tricyclic core with a sulfonamide group, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO2S/c1-2-3-19(22-25(23,24)18-6-4-17(21)5-7-18)20-11-14-8-15(12-20)10-16(9-14)13-20/h4-7,14-16,19,22H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAFVLQJLGZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide
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4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide
Reactant of Route 3
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4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide
Reactant of Route 4
4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide
Reactant of Route 5
4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide
Reactant of Route 6
4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide

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